molecular formula C8H9ClO2S B12073416 4-Chloro-5-propylthiophene-2-carboxylic acid

4-Chloro-5-propylthiophene-2-carboxylic acid

Cat. No.: B12073416
M. Wt: 204.67 g/mol
InChI Key: NMDDHTCVLQJLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-propylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family It is characterized by the presence of a chlorine atom at the 4th position, a propyl group at the 5th position, and a carboxylic acid group at the 2nd position on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-propylthiophene-2-carboxylic acid typically involves the chlorination of 5-propylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-propylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel thiophene-based compounds with potential electronic and optical properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

    Medicine: Studied for its potential use in drug development. Its unique structure allows for the design of molecules that can interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 4-Chloro-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and propyl groups can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

4-Chloro-5-propylthiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

    4-Chlorothiophene-2-carboxylic acid: Lacks the propyl group, which may result in different chemical and biological properties.

    5-Propylthiophene-2-carboxylic acid:

    2-Chloro-5-propylthiophene: Lacks the carboxylic acid group, which may influence its solubility and reactivity.

Biological Activity

4-Chloro-5-propylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family, characterized by its molecular formula C9H9ClO2SC_9H_9ClO_2S and a molecular weight of approximately 218.70 g/mol. This compound features a chlorine atom at the fourth position and a propyl group at the fifth position of the thiophene ring, along with a carboxylic acid functional group at the second position. These structural characteristics contribute to its chemical reactivity and potential biological activity, particularly in pharmacological contexts.

Research indicates that this compound may interact with specific enzymes and receptors, influencing their activity. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This competitive inhibition mechanism allows the compound to modulate various biological processes, making it a candidate for further investigation in drug development.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory and antimicrobial agent. Its structural similarity to other biologically active thiophene derivatives suggests possible interactions with proteins involved in inflammation and microbial growth .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionCompetitive inhibition of specific enzymes affecting metabolism
Anti-inflammatoryDemonstrated effects on inflammatory pathways
AntimicrobialPotential activity against various bacterial strains

Case Studies

Several case studies have investigated the pharmacological potential of thiophene derivatives, including this compound:

  • Anti-inflammatory Effects : A study highlighted the compound's ability to reduce inflammation in precision-cut lung slices (PCLS) from mouse lung tissue. The results indicated that it could significantly lower inflammatory markers, suggesting its potential use in treating respiratory conditions .
  • Antimicrobial Activity : Research has shown that thiophene derivatives can inhibit the growth of various bacterial strains. In vitro studies demonstrated that this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Studies : Investigations into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound was found to induce apoptosis in PC-3 human prostate cancer cells, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Halogenation : Chlorination of 5-propylthiophene-2-carboxylic acid using chlorinating agents.
  • Carboxylation Reactions : Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group at the desired position.

These synthetic strategies are crucial for producing the compound in sufficient yield and purity for further biological evaluation.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

4-chloro-5-propylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9ClO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

NMDDHTCVLQJLNJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.